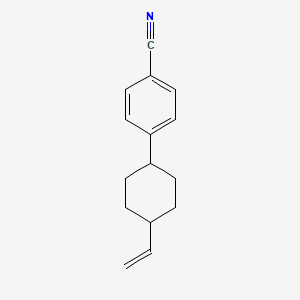

4-(trans-4-Vinylcyclohexyl)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-ethenylcyclohexyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-2-12-3-7-14(8-4-12)15-9-5-13(11-16)6-10-15/h2,5-6,9-10,12,14H,1,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXJAWXZLWDDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCC(CC1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595836 | |

| Record name | 4-(4-Ethenylcyclohexyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96184-42-8 | |

| Record name | 4-(4-Ethenylcyclohexyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trans-4-Vinylcyclohexyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(trans-4-Vinylcyclohexyl)benzonitrile: A Key Reactive Mesogen for Advanced Materials and a Scaffold of Interest in Medicinal Chemistry

This technical guide provides a comprehensive overview of 4-(trans-4-Vinylcyclohexyl)benzonitrile (CAS No. 96184-42-8), a versatile organic compound at the intersection of materials science and medicinal chemistry. For researchers, scientists, and drug development professionals, this document elucidates the compound's fundamental properties, synthesis, and applications, with a focus on its role as a reactive mesogen in liquid crystal displays and the potential biological activities of its core structure.

Core Molecular Profile and Physicochemical Properties

This compound is a bifunctional molecule featuring a rigid benzonitrile core and a reactive vinylcyclohexyl group. This unique structure imparts properties that are highly valuable in the field of polymerizable liquid crystals, also known as reactive mesogens.[1][2] The trans-conformation of the cyclohexyl ring is crucial for achieving the desired liquid crystalline phases.[2]

The benzonitrile moiety provides a significant dipole moment, contributing to the molecule's ability to align in an electric field, a fundamental requirement for liquid crystal applications.[2] The vinyl group, on the other hand, serves as a polymerizable handle, allowing for the formation of cross-linked polymer networks upon initiation, typically by UV light.[2] This process effectively freezes the liquid crystalline order into a solid, stable film.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 96184-42-8 | [4] |

| Molecular Formula | C₁₅H₁₇N | [4] |

| Molecular Weight | 211.30 g/mol | [4] |

| Appearance | White to almost white powder/crystal | [5] |

| Melting Point | 57 °C | [6] |

| Boiling Point | ~270 °C (Predicted) | |

| Solubility | Insoluble in water; Soluble in common organic solvents like dichloromethane and toluene. | [7] |

Synthesis of this compound: A Plausible Synthetic Pathway

The overall proposed synthesis is a two-step process starting from 4-(trans-4-acetylcyclohexyl)benzonitrile, which itself can be synthesized via methods such as Friedel-Crafts acylation of cyclohexylbenzene followed by cyanation.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Wittig Reaction

This protocol is a representative procedure based on standard Wittig reaction conditions and would require optimization for this specific substrate.[1][8]

Step 1: Preparation of the Phosphonium Ylide (Wittig Reagent)

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise via the dropping funnel.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, during which the color should turn to a characteristic deep orange or yellow, indicating the formation of the ylide.

Step 2: Reaction with 4-(trans-4-formylcyclohexyl)benzonitrile

-

Dissolve 4-(trans-4-formylcyclohexyl)benzonitrile (1 equivalent) in anhydrous THF in a separate flame-dried flask.

-

Slowly add the solution of the aldehyde to the ylide solution at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Application in Materials Science: A Reactive Mesogen for Optical Films

The primary application of this compound is as a reactive mesogen in the fabrication of optical films for liquid crystal displays (LCDs) and organic light-emitting diode (OLED) displays.[3] These films are crucial for improving the viewing angle and overall image quality of the displays.[9]

The process involves aligning the reactive mesogen molecules in their liquid crystalline phase and then initiating polymerization to lock in this ordered structure.[10] This results in a highly birefringent polymer film with tailored optical properties.

Caption: General workflow for the fabrication of an optical film using a reactive mesogen.

Experimental Protocol: UV-Initiated Polymerization

This protocol outlines a general procedure for the UV curing of a reactive mesogen film.[10][11]

-

Formulation Preparation: Prepare a solution of this compound in a suitable solvent (e.g., toluene or cyclopentanone) at a concentration of 10-20% (w/w). Add a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA) or a commercially available initiator like Irgacure 651, at a concentration of 1-5% by weight relative to the reactive mesogen.

-

Substrate Preparation: Use a glass or flexible polymer substrate with a pre-coated and rubbed polyimide alignment layer to induce a specific initial orientation of the liquid crystal molecules.

-

Coating: Apply the reactive mesogen formulation onto the prepared substrate using spin coating to achieve a uniform thin film. The thickness of the film can be controlled by the spin speed and the viscosity of the solution.

-

Solvent Evaporation: Heat the coated substrate on a hotplate at a temperature below the polymerization temperature (e.g., 60-80 °C) to evaporate the solvent.

-

Alignment: Heat the film to a temperature where it exhibits a nematic liquid crystal phase. The molecules will align according to the underlying alignment layer.

-

UV Curing: While maintaining the temperature in the liquid crystal phase, expose the film to UV radiation of a suitable wavelength (typically 320-400 nm) and intensity. The exposure time will depend on the photoinitiator concentration, film thickness, and UV lamp power, and typically ranges from a few seconds to several minutes.

-

Post-Curing: After UV exposure, the film is a solid, cross-linked polymer network. It can be cooled to room temperature.

Spectroscopic Characterization

Definitive, published spectroscopic data for this compound is scarce. However, based on the known spectra of analogous compounds, the expected characteristic signals can be predicted. The following are representative spectra of closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl group (typically between 5-6 ppm), the aromatic protons of the benzonitrile ring (around 7.5-7.7 ppm), and a complex set of overlapping signals for the cyclohexyl protons in the aliphatic region (1-2.5 ppm).

¹³C NMR: The carbon NMR spectrum would be expected to show signals for the nitrile carbon (around 119 ppm), the aromatic carbons (110-150 ppm), the vinyl carbons (110-140 ppm), and the aliphatic carbons of the cyclohexyl ring (25-45 ppm).

Note: As specific spectra for the target compound are unavailable in the searched literature, researchers should perform their own analytical characterization for confirmation.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups in the molecule.

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~2225 | Nitrile (C≡N) | Stretching |

| ~3080, ~1640, ~990, ~910 | Vinyl (C=CH₂) | C-H stretch, C=C stretch, C-H out-of-plane bending |

| ~3030 | Aromatic C-H | Stretching |

| ~2920, ~2850 | Aliphatic C-H (cyclohexyl) | Stretching |

| ~1605, ~1500 | Aromatic C=C | Stretching |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z = 211. Fragmentation patterns would be expected to involve the loss of the vinyl group and cleavage of the cyclohexyl ring.

Relevance to Drug Development: The Benzonitrile Scaffold

While this compound itself is primarily used in materials science, the benzonitrile scaffold is a well-established "privileged structure" in medicinal chemistry.[7][12] Benzonitrile derivatives have been investigated for a wide range of therapeutic applications due to their ability to act as bioisosteres for other functional groups and their capacity to form key interactions with biological targets.[11]

Potential Areas of Biological Activity for Benzonitrile Derivatives:

-

Anticancer Activity: Many benzonitrile-containing compounds have been shown to inhibit tubulin polymerization or act as kinase inhibitors, both of which are crucial targets in cancer therapy.[7][12]

-

Antiviral Activity: Certain benzonitrile derivatives have demonstrated efficacy against viruses such as the Hepatitis C Virus (HCV) by inhibiting viral entry into host cells.[7]

-

Antimicrobial Activity: Novel benzonitrile compounds have exhibited promising antibacterial and antifungal properties.[13]

The unique combination of a lipophilic cyclohexyl group and a polar benzonitrile moiety in this compound presents an interesting scaffold for further exploration in drug discovery. The vinyl group could also be functionalized to create a library of derivatives for screening.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It is a solid at room temperature and should be stored in a cool, dry place away from sources of ignition. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a molecule of significant interest due to its dual utility in advanced materials and as a potential starting point for medicinal chemistry exploration. Its role as a reactive mesogen is well-established, enabling the fabrication of sophisticated optical films for modern displays. While its biological activities have not been extensively studied, the benzonitrile core is a proven pharmacophore, suggesting that derivatives of this compound may hold therapeutic potential. This guide provides a foundational understanding for researchers and developers working with this versatile compound.

References

Sources

- 1. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Enzyme-initiated free radical polymerizations of vinyl monomers using horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. rsc.org [rsc.org]

- 6. orgsyn.org [orgsyn.org]

- 7. m.youtube.com [m.youtube.com]

- 8. atc.io [atc.io]

- 9. byjus.com [byjus.com]

- 10. Dielectric Properties of Dual-Frequency Reactive Mesogens before and after Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pslc.ws [pslc.ws]

- 12. Wittig reaction - Wikipedia [en.wikipedia.org]

- 13. Analysis Thin Film Polymer Composite of Polymethyl Metacrylate-Reactive Mesogen Diacrylate and its Conductivity Properties | Afrizal | JKPK (Jurnal Kimia dan Pendidikan Kimia) [jurnal.uns.ac.id]

An In-Depth Technical Guide to the Physical Properties of 4-(trans-4-Vinylcyclohexyl)benzonitrile

Introduction: A Molecule at the Intersection of Liquid Crystals and Polymer Science

4-(trans-4-Vinylcyclohexyl)benzonitrile stands as a significant molecule in the field of materials science, embodying the characteristics of both a liquid crystal and a polymerizable monomer. Its rigid core, comprising a cyclohexyl ring and a benzonitrile group, is responsible for its mesogenic behavior, while the terminal vinyl group provides a reactive site for polymerization. This dual nature makes it a quintessential reactive mesogen, a class of materials crucial for the fabrication of advanced polymer films with highly ordered, anisotropic structures.

These materials are foundational to technologies such as optical compensation films in liquid crystal displays (LCDs), where they enhance viewing angles and contrast, as well as in the development of smart windows, optical shutters, and other stimuli-responsive systems. Understanding the fundamental physical properties of this compound is therefore paramount for researchers and engineers seeking to harness its potential in creating next-generation materials.

This guide provides a comprehensive examination of the core physical properties of this compound, outlines the rigorous experimental methodologies required for its characterization, and offers insights grounded in the broader context of cyanobiphenyl-based liquid crystals.

Section 1: Core Physicochemical Properties

The fundamental identity and physical state of this compound are defined by a set of core properties. These parameters are the first-line data for any researcher handling or formulating with this compound.

| Property | Value | Source(s) |

| CAS Number | 96184-42-8 | [1] |

| Molecular Formula | C₁₅H₁₇N | [2] |

| Molecular Weight | 211.31 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point (Tₘ) | 57-58 °C | [3] |

| Boiling Point (Tₙ) | 270 °C (at standard pressure) | [4] |

| Purity | Typically ≥98% (by GC) | [3] |

Note on Physical State: While some sources describe the compound as a colorless liquid, this likely refers to its state above the melting point or in its liquid crystalline phase. At room temperature, it is a crystalline solid.[4][5] The discrepancy in some reported melting points (e.g., -25°C) is considered an outlier and inconsistent with the majority of supplier data and the compound's structure.[4]

Section 2: Thermal Properties and Liquid Crystalline Behavior

The defining characteristic of this compound is its thermotropic liquid crystalline behavior. As a mesogen, it transitions into an ordered fluid state (mesophase) upon heating before becoming a fully isotropic liquid at a higher temperature. The temperatures at which these transitions occur are critical parameters for material processing and application.

Analog Comparative Data (PCHn Series)

| Compound | Structure | Melting Point (Cr → N/Sm) | Clearing Point (N/Sm → I) | Mesophase(s) |

| PCH3 (n=3) | Propyl chain | 43 °C | 43 °C | Nematic (N) |

| PCH4 (n=4) | Butyl chain | 41 °C | 41 °C | Nematic (N) |

| PCH5 (n=5) | Pentyl chain | 31 °C | 55 °C | Nematic (N) |

(Data sourced from Synthon Chemicals.[6][7])

Based on this comparative data, this compound, with its vinyl group (structurally similar in length to a short alkyl chain), is expected to exhibit a nematic liquid crystal phase. The melting point of 57-58 °C represents the transition from a crystalline solid (Cr) to this nematic (N) phase. The clearing point (Tₙᵢ), or the nematic-to-isotropic (I) transition, would occur at a higher temperature and is a critical parameter that must be determined experimentally via techniques like DSC and polarized optical microscopy.

Section 3: Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the molecular structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific published spectrum for this compound is not available, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on the analysis of its constituent parts and data from similar substituted benzonitriles.[8][9]

Expected ¹H NMR Chemical Shifts:

-

Aromatic Protons (Benzenoid): Two doublets are expected in the range of 7.4-7.8 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

Vinyl Protons (-CH=CH₂): A multiplet system between 5.0 and 6.0 ppm. The terminal =CH₂ protons would appear as two distinct signals, and the -CH= proton would be a multiplet coupled to them.

-

Cyclohexyl Protons (Aliphatic): A series of broad multiplets between 1.0 and 2.6 ppm. The proton attached to the carbon bearing the vinyl group and the proton attached to the carbon bearing the phenyl group would be the most downfield in this region.

Expected ¹³C NMR Chemical Shifts:

-

Nitrile Carbon (-C≡N): A signal around 119-121 ppm.[10]

-

Aromatic Carbons: Signals between 110 and 150 ppm. The carbon attached to the nitrile group (ipso-carbon) would be in the lower end of this range, while the carbon attached to the cyclohexyl ring would be at the higher end.

-

Vinyl Carbons: Signals in the range of 115-140 ppm.

-

Cyclohexyl Carbons: Aliphatic signals between 25 and 45 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides a vibrational fingerprint of the molecule, confirming the presence of key functional groups.

Expected Characteristic FTIR Absorption Bands:

-

Nitrile (C≡N) Stretch: A sharp, strong absorption band around 2220-2230 cm⁻¹ . This is a highly characteristic peak for the benzonitrile moiety.[11]

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

-

C-H Stretch (Aliphatic & Vinyl): Peaks just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).

-

C=C Stretch (Vinyl): A medium intensity peak around 1640 cm⁻¹ .

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

=C-H Bend (Vinyl): Out-of-plane bending vibrations (wagging) around 910 cm⁻¹ and 990 cm⁻¹ , which are characteristic of a monosubstituted alkene (vinyl group).

Section 4: Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity of data, rigorous and validated experimental protocols are essential. The following section details the methodologies for characterizing the key physical properties of this compound.

Workflow for Comprehensive Characterization

A logical workflow ensures that each analytical step builds upon the last, from initial purity assessment to detailed phase characterization.

Caption: Logical workflow for the characterization of a reactive mesogen.

Protocol: Thermal Transition Analysis via DSC

Causality: Differential Scanning Calorimetry (DSC) is the primary technique for quantitatively measuring the temperatures and enthalpies of phase transitions.[12] It works by measuring the difference in heat flow required to increase the temperature of the sample and a reference as a function of temperature. Endothermic events like melting and clearing (nematic-isotropic transition) and exothermic events like crystallization are detected as peaks on the thermogram.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any sublimation or degradation at elevated temperatures. Prepare an empty, sealed aluminum pan as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a constant, inert gas flow (e.g., Nitrogen at 50 mL/min) to create a stable thermal atmosphere.

-

Thermal Program:

-

Equilibration: Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected clearing point (e.g., 100 °C). This scan records the melting transition (Cr → N) and the clearing point (N → I).

-

Isothermal Hold: Hold the sample at the high temperature for 2-5 minutes to ensure a fully isotropic state and erase any thermal history.

-

Cooling Scan: Cool the sample at the same rate (10 °C/min) back to the starting temperature. This scan records the isotropic-to-nematic transition and the crystallization event.

-

Second Heating Scan: Perform a second heating scan under the same conditions as the first. This scan is crucial as it represents the thermal behavior of the material after its thermal history has been normalized.

-

-

Data Analysis: Determine the peak temperatures of the endothermic and exothermic events to identify the transition temperatures (Tₘ and Tₙᵢ). Integrate the peak areas to calculate the enthalpy of these transitions (ΔH).

Caption: Diagram of a typical DSC heating and cooling cycle.

Protocol: Mesophase Identification via Polarized Optical Microscopy (POM)

Causality: POM is a qualitative technique used to visualize the unique optical textures of liquid crystal phases. The birefringence of a nematic phase (where light splits into two rays with different refractive indices) causes interference patterns when viewed between two crossed polarizers. Isotropic liquids and un-oriented crystalline solids appear dark, while nematic phases exhibit characteristic "schlieren" or "threaded" textures.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount (a few micrograms) of the crystalline material onto a clean glass microscope slide.

-

Mounting: Cover the sample with a clean glass coverslip.

-

Heating Stage: Place the slide onto a calibrated hot stage attached to the polarized light microscope.

-

Observation:

-

Set the polarizers in a crossed position (90° to each other). The field of view should be dark.

-

Slowly heat the sample while observing through the eyepieces.

-

At the melting point (Tₘ ≈ 57-58 °C), the dark crystalline solid will transform into a bright, textured fluid. For a nematic phase, this will typically be a schlieren texture with dark brushes corresponding to regions where the liquid crystal director is aligned with one of the polarizers.

-

Continue heating. At the clearing point (Tₙᵢ), the birefringent texture will abruptly disappear, and the entire field of view will become dark, indicating the transition to the isotropic liquid phase.

-

Slowly cool the sample from the isotropic phase to observe the formation of the nematic phase from the dark liquid, confirming the reversibility of the transition.

-

Section 5: Solubility Profile

The solubility of this compound is a key practical parameter for its use in formulations, polymer blends, and purification processes. Its structure, with a polar nitrile group and a large non-polar hydrocarbon body, suggests solubility in a range of organic solvents.

| Solvent Class | Example Solvent | Expected Solubility | Rationale |

| Non-Polar Aprotic | Toluene, Hexane | High | The large, non-polar cyclohexyl and phenyl rings will interact favorably with non-polar solvents. |

| Polar Aprotic | Acetone, THF, Dichloromethane | High | The polarity of the nitrile group enhances solubility in solvents with moderate to high dielectric constants. |

| Polar Protic | Ethanol, Methanol | Moderate to Low | The large non-polar part of the molecule limits solubility in highly polar, hydrogen-bonding solvents. |

| Aqueous | Water | Insoluble | The molecule is predominantly hydrophobic and lacks sufficient hydrogen bonding capability to dissolve in water. |

(Note: These are expected solubilities based on chemical structure. Experimental verification is required for specific applications.)

Section 6: Safety and Handling

As with any chemical reagent, proper handling is essential for laboratory safety.

-

Storage: Store in a cool, dry place, sealed tightly to protect from moisture and light. Room temperature storage is generally acceptable.[1]

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes. Avoid inhalation of dust.

-

Hazards: The compound may cause skin, eye, and respiratory irritation. It is harmful if swallowed.

Conclusion

This compound is a specialized reactive mesogen with a well-defined set of physical properties that make it suitable for applications in polymerizable liquid crystal systems. Its solid nature at room temperature, with a melting transition to a nematic phase around 57-58 °C, dictates the processing conditions required to exploit its liquid crystalline properties. The terminal vinyl group provides a robust handle for UV-initiated or thermal polymerization, allowing its nematic order to be permanently captured in a cross-linked polymer network. The comprehensive characterization via DSC, POM, NMR, and FTIR, as detailed in this guide, provides the necessary framework for researchers to confidently utilize this molecule in the design and fabrication of advanced optical and functional materials.

References

- Makavana, G. P., Baku, N. K., et al. (2024). Synthesis and Study of Mesomorphic Properties of Liquid Crystalline Compounds Involving Lateral -OCH3 Group and Vinyl Carboxylate Central Linkage. World Scientific News, 189, 116-131.

- Patel, H. R., et al. (n.d.). Synthesis, characterization, and mesomorphic investigation of vinyl ester-substituted chalcones and effect of lateral ‒NO2 and ‒OCH3 group. Liquid Crystals.

- Zaki, R. M., et al. (2021). Synthesis and Mesomorphic and Electrical Investigations of New Furan Liquid Crystal Derivatives. Frontiers in Materials.

- ChemBK. (2024). trans-4'-(4-Vinylcyclohexyl)benzonitrile.

- ResearchGate. (n.d.). IR Spectrum of the liquid crystal.

- Kouwer, P. H. J., et al. (2006). Synthesis and Mesomorphic Properties of Rigid-Core Ionic Liquid Crystals. Journal of the American Chemical Society.

- Pizzirusso, A., et al. (2014). Order and conformation of biphenyl in cyanobiphenyl liquid crystals: a combined atomistic molecular dynamics and 1H NMR study. ChemPhysChem, 15(7), 1356-67.

- Asahina, S., Sorai, M., & Eidenschink, R. (1998). Calorimetric study of the relationship between molecular structure and liquid crystallinity of rod-like mesogens II. Heat capacities and phase transitions of 4-(trans-4-propylcyclohexyl)benzonitrile. Liquid Crystals, 24(2), 201-210.

- ResearchGate. (n.d.). FTIR spectra of 1.2 M LiNCS in benzonitrile.

- Stone, M. A., & Gillespie, J. W., Jr. (1995). Thermochemical Response of Vinyl-Ester Resin. DTIC.

- Jackowski, K., et al. (2004). 15N NMR Chemical Shifts of Ring Substituted Benzonitriles. Magnetic Resonance in Chemistry.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

Sources

- 1. chemscene.com [chemscene.com]

- 2. CAS 96184-42-8: trans-4'-(4-Vinylcyclohexyl)benzonitrile [cymitquimica.com]

- 3. tandfonline.com [tandfonline.com]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. tcichemicals.com [tcichemicals.com]

- 6. SYNTHON Chemicals Shop | 4-(trans-4´-n-Propylcyclohexyl)benzonitrile | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]

- 7. SYNTHON Chemicals Shop | trans-4-(4´-n-Pentylcyclohexyl)benzonitrile | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]

- 8. 15N NMR chemical shifts of ring substituted benzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to 4-(trans-4-Vinylcyclohexyl)benzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 4-(trans-4-Vinylcyclohexyl)benzonitrile, a molecule of significant interest in materials science. While its potential in drug development is not documented in current scientific literature, its unique chemical structure makes it a valuable building block for advanced polymers and liquid crystal displays. This document synthesizes available technical data to offer insights into its properties, plausible synthetic routes, and established applications. Due to the limited availability of published, peer-reviewed experimental data for this specific compound, this guide will also extrapolate from well-established chemical principles and data from closely related analogues to provide a robust and scientifically grounded perspective.

Molecular Structure and Physicochemical Properties

This compound is an organic compound featuring a benzonitrile group attached to a vinylcyclohexyl ring in a trans configuration. This structure imparts a unique combination of aromatic and aliphatic characteristics, influencing its physical and chemical behaviors.

The key structural features include:

-

A Benzonitrile Moiety: This functional group introduces polarity and can influence the molecule's solubility and reactivity.

-

A Vinylcyclohexyl Group: The vinyl group serves as a polymerizable unit, enabling the formation of cross-linked networks or copolymers. The cyclohexane ring provides a non-planar, bulky aliphatic component.

-

Trans Configuration: The trans stereochemistry of the substituents on the cyclohexane ring affects the molecule's overall shape, which in turn influences its packing in the solid state and its liquid crystalline properties.

A summary of its key identifiers and properties is presented in Table 1.

Table 1: Key Identifiers and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 96184-42-8 | [1][2] |

| Molecular Formula | C₁₅H₁₇N | [2] |

| Molecular Weight | 211.31 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 57-58 °C | [3] |

| SMILES | C=CC1CCC(CC1)C2=CC=C(C=C2)C#N | [2] |

| InChI Key | JHXJAWXZLWDDED-UHFFFAOYSA-N | [2] |

Plausible Synthetic Methodologies

Synthesis via the Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[4][5][6] In the context of synthesizing this compound, a plausible route would involve the reaction of a methyltriphenylphosphonium ylide with a suitable ketone precursor, 4-(trans-4-acetylcyclohexyl)benzonitrile.

Logical Workflow for Synthesis via Wittig Reaction:

Caption: Plausible Wittig reaction workflow for the synthesis of this compound.

Step-by-Step Protocol (Hypothetical):

-

Ylide Preparation: Methyltriphenylphosphonium bromide would be suspended in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere. A strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), would then be added to deprotonate the phosphonium salt and generate the methyltriphenylphosphonium ylide.

-

Wittig Reaction: A solution of the precursor, 4-(trans-4-acetylcyclohexyl)benzonitrile, in an anhydrous solvent would be added to the ylide solution at a controlled temperature. The reaction mixture would be stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Workup and Purification: The reaction would be quenched, and the product extracted into an organic solvent. The crude product would then be purified by column chromatography to separate the desired this compound from the triphenylphosphine oxide byproduct and any unreacted starting materials.

Causality of Experimental Choices: The choice of an anhydrous aprotic solvent and an inert atmosphere is critical to prevent the quenching of the highly basic and reactive Wittig reagent. The selection of a strong base is necessary to deprotonate the phosphonium salt. Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

Synthesis via the Heck Reaction

The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene.[7][8][9] This method could be employed to synthesize this compound by coupling 4-bromobenzonitrile with vinylcyclohexane.

Logical Workflow for Synthesis via Heck Reaction:

Caption: Plausible Heck reaction workflow for the synthesis of this compound.

Step-by-Step Protocol (Hypothetical):

-

Reaction Setup: 4-Bromobenzonitrile, a palladium catalyst (such as palladium(II) acetate), a phosphine ligand (like triphenylphosphine), and a base (e.g., triethylamine) would be combined in a suitable solvent (such as DMF or acetonitrile) in a reaction vessel.

-

Heck Coupling: Vinylcyclohexane would be added to the reaction mixture, and the vessel would be heated under an inert atmosphere. The reaction progress would be monitored by a suitable analytical technique (e.g., GC-MS or LC-MS).

-

Workup and Purification: Upon completion, the reaction mixture would be cooled, filtered to remove the catalyst, and the product extracted. Purification would typically be achieved through column chromatography.

Causality of Experimental Choices: The palladium catalyst is essential for the C-C bond formation. The phosphine ligand stabilizes the palladium catalyst and influences its reactivity. The base is required to neutralize the hydrogen halide formed during the reaction. The choice of solvent and temperature is crucial for optimizing the reaction rate and yield.

Analytical Characterization (Projected)

Due to the absence of published experimental spectra for this compound, this section provides projected spectroscopic data based on the analysis of its chemical structure and comparison with similar compounds.[10]

Table 2: Projected Spectroscopic Data for this compound

| Technique | Expected Key Features |

| ¹H NMR | - Signals in the aromatic region (7.0-7.8 ppm) corresponding to the protons on the benzonitrile ring. - A multiplet in the vinyl region (5.0-6.0 ppm) for the -CH=CH₂ group. - Signals in the aliphatic region (1.0-2.5 ppm) for the protons of the cyclohexyl ring. |

| ¹³C NMR | - A signal for the nitrile carbon (~119 ppm). - Signals for the aromatic carbons (110-150 ppm). - Signals for the vinyl carbons (~114 and ~139 ppm). - Signals for the aliphatic carbons of the cyclohexyl ring (25-45 ppm). |

| FTIR | - A sharp absorption band around 2230 cm⁻¹ for the C≡N stretch of the nitrile group. - Bands in the 1600-1650 cm⁻¹ region for the C=C stretch of the vinyl group and the aromatic ring. - C-H stretching bands for the aromatic and aliphatic protons. |

| Mass Spec. | - A molecular ion peak (M⁺) at m/z ≈ 211. |

Applications in Materials Science

The primary application of this compound lies in the field of materials science, particularly in the formulation of liquid crystals and the synthesis of specialized polymers.

Liquid Crystal Displays (LCDs)

The rigid benzonitrile core combined with the aliphatic cyclohexane ring gives the molecule a rod-like shape, which is a common feature of liquid crystalline compounds.[11] While this specific molecule may not be a liquid crystal on its own, it can be used as a component in liquid crystal mixtures to tune the properties of the final material.[12] The trans configuration is particularly important for achieving a linear molecular shape, which favors the formation of nematic liquid crystal phases.[13]

The vinyl group allows for its use in polymer-stabilized liquid crystals (PSLCs).[14][15] In this technology, a small amount of a polymerizable monomer, such as this compound, is mixed with a liquid crystal host. Upon photopolymerization, a polymer network is formed within the liquid crystal, which can stabilize the liquid crystal alignment and improve the electro-optical performance of the display device.[14][15]

Polymer Synthesis

The presence of a vinyl group makes this compound a functional monomer for polymerization. Homopolymerization or copolymerization of this monomer would lead to polymers with pendant cyanophenylcyclohexyl groups. These bulky, polar side groups would significantly influence the properties of the resulting polymer, such as its thermal stability, solubility, and optical properties. Such polymers could find applications in specialty plastics, coatings, and membranes.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is classified as hazardous.[14][15]

Hazard Classifications:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion and Future Outlook

This compound is a molecule with a unique chemical architecture that makes it a valuable component in the field of materials science. While detailed, peer-reviewed studies on its synthesis and specific applications are limited, its structural features strongly suggest its utility as a monomer for specialty polymers and as an additive in liquid crystal formulations, particularly for polymer-stabilized liquid crystal displays. Further research into the synthesis and characterization of this compound and its polymers would be beneficial for the development of new materials with tailored optical and physical properties. Currently, there is no available literature to support its application in drug development.

References

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- D. J. Broer, G. N. Mol, J. A. M. M. van Haaren, J. Lub. (n.d.). Polymer Network-Stabilized Liquid Crystals.

- (n.d.). Copies of 1H, 13C, 19F NMR spectra.

- PubChem. (n.d.). High contrast liquid crystal display devices - Patent US-4527864-A.

- Organic Chemistry Portal. (n.d.). Heck Reaction.

- PubChem. (n.d.). trans-4-(4-Heptylcyclohexyl)benzonitrile.

- PubChem. (n.d.). Method for manufacturing liquid crystal display device - Patent US-10203560-B2.

- MDPI. (2023). Role of New Chiral Additives on Physical-Chemical Properties of the Nematic Liquid Crystal Matrix.

- AbacipharmTech. (n.d.). This compound.

- (n.d.).

- Organic Syntheses. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.

- Google Patents. (n.d.). US20090244102A1 - Lcd, liquid crystal display device, and their drive method.

- National Institutes of Health. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor.

- Beyond Benign. (n.d.). Wittig Reaction.

- Master Organic Chemistry. (2018). Wittig Reaction – Examples and Mechanism.

- Berkeley Scientific Journal. (n.d.). An Anomaly in Phase Transition: Liquid Crystals.

- ResearchGate. (n.d.). Transient currents in nematic liquid crystals.

- ResearchGate. (n.d.). Conversion of cyclohexane to cyclohexanol and cyclohexanone using H3[PMo12O40].nH2O-ZrOCl2 as catalyst.

- ResearchGate. (n.d.). Study of physical properties of mixed liquid crystal at phase transition.

- PubMed. (2011). Synthesis and properties of poly(4-vinylpyridine-co-styrene) with pendant azobenzonitrile moieties.

Sources

- 1. chemscene.com [chemscene.com]

- 2. CAS 96184-42-8: trans-4'-(4-Vinylcyclohexyl)benzonitrile [cymitquimica.com]

- 3. SYNTHON Chemicals Shop | trans-4-(4´-n-Pentylcyclohexyl)benzonitrile | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]

- 4. orgsyn.org [orgsyn.org]

- 5. CN103537119A - Method for extracting liquid crystals from liquid crystal screen - Google Patents [patents.google.com]

- 6. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound [jknbiochem.net]

- 8. Liquid crystal display device - Patent US-12287547-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. watson-int.com [watson-int.com]

- 12. BJOC - Search Results [beilstein-journals.org]

- 13. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 4-(trans-4-Vinylcyclohexyl)benzonitrile

This guide provides a comprehensive technical overview of 4-(trans-4-Vinylcyclohexyl)benzonitrile, a key intermediate in materials science and polymer chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's fundamental properties, synthesis, characterization, applications, and safety protocols, grounding all claims in authoritative data.

Core Molecular Profile and Physicochemical Properties

This compound, registered under CAS Number 96184-42-8, is an organic compound featuring a unique bifunctional structure: a polar benzonitrile group attached to a nonpolar, polymerizable vinylcyclohexyl moiety.[1][2] This structural arrangement is critical to its primary application as a precursor for liquid crystals and specialized polymers.[1] The trans stereochemistry of the cyclohexane ring is a crucial feature, imparting a linear, rigid quality to the molecular shape, which is essential for the formation of ordered liquid crystalline phases.[1]

Molecular Structure and Identifiers

The molecule consists of a vinyl group (C₂H₃) and a benzonitrile group (C₆H₄CN) attached at positions 1 and 4 of a cyclohexane ring in a trans configuration.

Caption: 2D structure of this compound.

Quantitative Data Summary

The key physicochemical properties are summarized in the table below for quick reference. These values are essential for designing experimental conditions, including solvent selection, reaction temperatures, and purification strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₇N | [2][3] |

| Molecular Weight | 211.31 g/mol | [1] |

| CAS Number | 96184-42-8 | [3][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 57-58 °C | [5] |

| Topological Polar Surface Area (TPSA) | 23.79 Ų | [2] |

| LogP (predicted) | 4.018 | [2] |

| Purity (typical) | ≥97% | [1][5] |

Synthesis and Purification

While multiple synthetic routes are conceivable, a robust and common strategy for synthesizing terminal alkenes like this compound is the Wittig reaction.[6][7] This method offers excellent control over the formation of the carbon-carbon double bond.

Proposed Synthetic Workflow: Wittig Olefination

The proposed synthesis starts from the corresponding ketone, 4-(4-oxocyclohexyl)benzonitrile. This precursor is reacted with a phosphonium ylide, specifically methylenetriphenylphosphorane (Ph₃P=CH₂), to yield the target vinyl compound.

Rationale for Method Selection: The Wittig reaction is chosen for its high reliability and functional group tolerance.[8] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct, which ensures a strong thermodynamic driving force towards the product.[6] The use of a non-stabilized ylide like Ph₃P=CH₂ is crucial for efficiently reacting with the ketone.

Caption: Proposed workflow for the synthesis of the target molecule.

Step-by-Step Experimental Protocol (Representative)

This protocol is a representative example based on established Wittig reaction procedures.[9][10]

-

Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (n-BuLi, 1.05 eq) dropwise via syringe. The solution will typically turn a characteristic deep red or orange color, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes.

-

Wittig Reaction: Dissolve 4-(4-oxocyclohexyl)benzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting crude solid contains the desired product and triphenylphosphine oxide. Purify this mixture using silica gel column chromatography, typically eluting with a hexanes/ethyl acetate gradient. The less polar product will elute before the highly polar triphenylphosphine oxide.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white crystalline solid. Confirm identity and purity via NMR and melting point analysis.

Spectroscopic Characterization (Predicted)

As a Senior Application Scientist, predicting the spectral characteristics of a molecule is a fundamental exercise based on its structure. Below are the predicted key signals in ¹H NMR, ¹³C NMR, and IR spectroscopy for structural verification.

Predicted ¹H and ¹³C NMR Data

The nuclear magnetic resonance (NMR) spectra are the primary tools for confirming the molecular structure. The predicted chemical shifts (δ) in ppm relative to TMS in a CDCl₃ solvent are based on known values for similar structural motifs.[3]

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 7.55 - 7.65 | d | 2H | Protons ortho to -CN |

| Aromatic | 7.30 - 7.40 | d | 2H | Protons meta to -CN |

| Vinyl | 5.75 - 5.90 | ddd | 1H | -CH=CH₂ |

| Vinyl | 4.90 - 5.05 | m | 2H | -CH=CH₂ |

| Cyclohexyl | 2.50 - 2.65 | tt | 1H | CH-Ar |

| Cyclohexyl | 2.05 - 2.20 | m | 1H | CH-Vinyl |

| Cyclohexyl | 1.85 - 2.00 | m | 4H | Axial/Equatorial CH₂ |

| Cyclohexyl | 1.20 - 1.60 | m | 4H | Axial/Equatorial CH₂ |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Aromatic | ~148 | C-CN |

| Vinyl | ~142 | -CH=CH₂ |

| Aromatic | ~132 | CH (ortho to -CN) |

| Aromatic | ~128 | CH (meta to -CN) |

| Nitrile | ~119 | -C≡N |

| Vinyl | ~114 | -CH=CH₂ |

| Cyclohexyl | ~45 | CH-Ar |

| Cyclohexyl | ~42 | CH-Vinyl |

| Cyclohexyl | ~34 | CH₂ |

| Cyclohexyl | ~30 | CH₂ |

Predicted IR Absorption Bands

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule. The predicted absorption bands are based on characteristic frequencies for its constituent parts.[11]

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3080 | Medium | =C-H | Vinyl C-H Stretch |

| ~3040 | Medium | =C-H | Aromatic C-H Stretch |

| 2920, 2850 | Strong | -C-H | Cyclohexyl C-H Stretch |

| ~2225 | Strong, Sharp | -C≡N | Nitrile Stretch |

| ~1640 | Medium | C=C | Vinyl C=C Stretch |

| ~1605, ~1500 | Medium-Strong | C=C | Aromatic Ring Stretch |

| ~990, ~910 | Strong | =C-H | Vinyl C-H Bend (Out-of-plane) |

| ~830 | Strong | C-H | para-Substituted Benzene Bend |

Key Applications in Research and Development

The unique molecular architecture of this compound makes it a valuable building block in materials science.

-

Liquid Crystal Displays (LCDs): The rigid core formed by the trans-cyclohexyl and phenyl groups, combined with the polar nitrile terminus, makes this molecule and its derivatives ideal components in nematic liquid crystal mixtures.[1][12] These materials are foundational to LCD technology.

-

Polymer Synthesis: The terminal vinyl group is a reactive handle for polymerization.[1] It can be used to synthesize specialty polymers with high thermal stability and specific optical properties. It can act as a monomer or a cross-linking agent to create polymer networks with liquid crystalline domains.

Safety and Handling

Proper handling is essential when working with this chemical. The following information is synthesized from supplier safety data sheets.[4]

-

GHS Hazard Classification:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

GHS Pictograms:

-

GHS07 (Exclamation Mark)

-

-

Precautionary Measures:

-

P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[4]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials. Keep the container tightly closed. Recommended storage is at room temperature.[2]

References

- The Royal Society of Chemistry.

- JKN Chemical. This compound. [Link]

- Total Organic Chemistry via YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

- Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]

- Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. [Link]

- Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

- University of Missouri–St. Louis. Synthesis of an Alkene via the Wittig Reaction. [Link]

- Organic Chemistry Portal. Heck Reaction. [Link]

- Watson International. trans-4-(4-vinyl-cyclohexyl)-benzonitrile cas 96184-42-8. [Link]

- Bluecrystal Chem-Union. trans-4-(4-vinyl-cyclohexyl)-benzonitrile cas no.96184-42-8. [Link]

- ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed.... [Link]

- ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed.... [Link]

Sources

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. rsc.org [rsc.org]

- 4. scispace.com [scispace.com]

- 5. trans-4-(4-Vinylcyclohexyl)benzonitrile, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. sciepub.com [sciepub.com]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. researchgate.net [researchgate.net]

- 12. CAS 96184-42-8: trans-4'-(4-Vinylcyclohexyl)benzonitrile [cymitquimica.com]

An In-depth Technical Guide to 4-(trans-4-Vinylcyclohexyl)benzonitrile: Synthesis, Characterization, and Application in Advanced Materials

This technical guide provides a comprehensive overview of 4-(trans-4-Vinylcyclohexyl)benzonitrile, a key reactive mesogen in the field of liquid crystal displays (LCDs) and advanced polymer networks. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this compound's synthesis, characterization, and application. We will delve into the critical aspects of its melting point, the rationale behind its synthetic pathway, and the significance of its molecular structure in the creation of next-generation optical and electronic materials.

Core Properties of this compound

This compound is a solid, crystalline compound at room temperature, a crucial characteristic for its role as a liquid crystal monomer. Its physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | trans-4'-(4-Vinylcyclohexyl)benzonitrile, 4-(trans-4-Ethenylcyclohexyl)benzonitrile | [1] |

| CAS Number | 96184-42-8 | [2] |

| Molecular Formula | C₁₅H₁₇N | [2] |

| Molecular Weight | 211.31 g/mol | [1] |

| Melting Point | 57-58 °C | [3][4] |

| Appearance | White to off-white powder/crystals | [1] |

| Purity | Typically ≥97% | [5] |

The trans configuration of the vinylcyclohexyl group is a critical structural feature. It imparts a linear, rigid molecular shape, which is a prerequisite for the formation of liquid crystalline phases. This specific stereochemistry influences the compound's physical properties, including its melting point and its ability to align in an ordered fashion, which is essential for its applications in LCDs.

Synthesis Pathway: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process, beginning with the formation of a key aldehyde intermediate, followed by a Wittig reaction to introduce the vinyl group. This pathway is designed to ensure the desired trans stereochemistry is selectively obtained.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of trans-4-(p-Cyanophenyl)cyclohexanecarboxaldehyde

The synthesis of the aldehyde precursor is crucial for establishing the desired trans stereochemistry. The following protocol is adapted from a patented procedure, which emphasizes purification by recrystallization to isolate the trans-isomer.[6]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 14.25 g of p-[4-(methoxymethylene)cyclohexyl]benzonitrile with 200 ml of a 4:1 (v/v) mixture of tetrahydrofuran (THF) and 2N hydrochloric acid.

-

Hydrolysis: Heat the mixture to reflux and maintain for 30 minutes. The acidic conditions hydrolyze the enol ether to the corresponding aldehyde.

-

Work-up: After cooling to room temperature, pour the reaction mixture into 300 ml of water. Extract the aqueous phase three times with 200 ml portions of diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash with 200 ml of water. Dry the organic phase over anhydrous magnesium sulfate and filter.

-

Concentration: Remove the solvent under reduced pressure to yield the crude product, which will be a mixture of cis and trans isomers.

-

Purification by Recrystallization: Recrystallize the crude product from approximately 1.3 L of hexane. This step is critical as the trans-isomer is less soluble and will preferentially crystallize, yielding long, colorless needles. Multiple recrystallization cycles from the mother liquor can be performed to increase the yield of the pure trans-aldehyde.[6]

Causality of Experimental Choices:

-

Acid-catalyzed hydrolysis: The use of hydrochloric acid in a THF/water mixture provides a homogeneous medium for the efficient cleavage of the enol ether to the aldehyde.

-

Recrystallization from hexane: Hexane is a nonpolar solvent in which the trans-isomer has limited solubility at lower temperatures compared to the cis-isomer. This difference in solubility is exploited to achieve high isomeric purity.

Step 2: Wittig Reaction for the Synthesis of this compound

The Wittig reaction is a reliable method for converting aldehydes into alkenes.[7] In this step, the purified trans-aldehyde is reacted with a phosphorus ylide generated from methyltriphenylphosphonium bromide.

Protocol:

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (1.05 equivalents), dropwise while stirring. The formation of the orange-red ylide indicates a successful reaction.

-

Aldehyde Addition: Dissolve the trans-4-(p-cyanophenyl)cyclohexanecarboxaldehyde (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the organic phase under reduced pressure. The crude product is then purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure this compound as a white solid.

Causality of Experimental Choices:

-

Anhydrous Conditions: The Wittig ylide is highly reactive and sensitive to moisture. Therefore, the use of flame-dried glassware and anhydrous solvents under an inert atmosphere is essential to prevent quenching of the ylide.

-

Strong Base: A strong base like n-butyllithium is required to deprotonate the phosphonium salt and generate the reactive ylide.

-

Chromatography and Recrystallization: These purification steps are necessary to remove the triphenylphosphine oxide byproduct and any unreacted starting materials, ensuring high purity of the final product.

Melting Point Determination and its Significance

The melting point of a crystalline solid is a key indicator of its purity. For this compound, a sharp melting point in the range of 57-58 °C is indicative of a high-purity sample. A broad melting range would suggest the presence of impurities or a mixture of cis and trans isomers.

Differential Scanning Calorimetry (DSC) is a powerful analytical technique for accurately determining the melting point and other thermal transitions of liquid crystal materials.[8]

Caption: A typical workflow for melting point determination using DSC.

DSC Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan to encapsulate the sample.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Equilibrate the sample at a temperature below the expected melting point (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point (e.g., 80 °C).

-

Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak.

The sharpness of the DSC peak provides an indication of the sample's purity. A broad peak suggests the presence of impurities that disrupt the crystal lattice and cause the material to melt over a wider temperature range.

Application in Liquid Crystal Displays and Polymer Networks

The unique molecular structure of this compound makes it a valuable component in advanced materials, particularly in the field of liquid crystal displays.

Reactive Mesogen in Polymer-Stabilized Liquid Crystals (PSLCs)

In PSLC applications, a small amount of a reactive mesogen like this compound is mixed with a conventional liquid crystal host. The vinyl group allows for in-situ polymerization, typically initiated by UV light, within the aligned liquid crystal phase.[4] This creates a cross-linked polymer network that stabilizes the liquid crystal alignment, leading to improved switching times, enhanced contrast, and better mechanical stability of the display.[4]

Monomer for Polymer-Dispersed Liquid Crystals (PDLCs)

In PDLCs, liquid crystal droplets are dispersed within a solid polymer matrix. This compound can be used as a co-monomer in the formation of this polymer matrix. The compatibility of its rigid core with the liquid crystal molecules helps to control the size and shape of the liquid crystal droplets, which in turn influences the electro-optical properties of the PDLC film, such as the driving voltage and scattering efficiency.[9]

The ability to polymerize this monomer while it is in an ordered liquid crystalline state allows for the creation of anisotropic polymer networks with unique optical properties, which are utilized in applications such as optical compensation films and smart windows.[4]

Characterization Data

-

¹H NMR: Protons of the vinyl group would appear as a characteristic set of multiplets in the range of 4.9-5.9 ppm. The aromatic protons would be observed as two doublets in the range of 7.3-7.7 ppm. The aliphatic protons of the cyclohexyl ring would appear as a series of complex multiplets between 1.0 and 2.6 ppm.

-

¹³C NMR: The nitrile carbon would have a characteristic chemical shift around 119 ppm. The aromatic carbons would appear in the range of 110-150 ppm. The carbons of the vinyl group would be observed around 114 ppm (CH₂) and 139 ppm (CH). The aliphatic carbons of the cyclohexyl ring would resonate in the upfield region of the spectrum.

Conclusion

This compound is a meticulously designed molecule with a specific stereochemistry and reactive functionality that make it indispensable in the field of advanced materials. Its synthesis requires careful control to ensure the purity of the trans-isomer, which is directly correlated with its melting point and its performance as a liquid crystal monomer. The ability of its vinyl group to undergo polymerization allows for the creation of stabilized liquid crystal systems and polymer networks with tailored optical and electronic properties, paving the way for next-generation displays and smart materials. This guide provides the foundational knowledge for researchers and scientists to effectively synthesize, characterize, and utilize this versatile compound in their respective fields.

References

- Eidenschink, R., Haas, G., Romer, M., & Weber, G. (1987). U.S. Patent No. 4,652,089. Washington, DC: U.S.

- MDPI. (2024). Preparation and Application of Polymer-Dispersed Liquid Crystal Film with Step-Driven Display Capability. Polymers, 16(5), 642. Link

- Organic Chemistry Portal. (n.d.). Wittig Reaction.

- MySkinRecipes. (n.d.). trans-4-(4-Vinylcyclohexyl)benzonitrile.

- Watson International Ltd. (n.d.). trans-4-(4-vinyl-cyclohexyl)-benzonitrile cas 96184-42-8.

- PrepChem.com. (n.d.). Synthesis of trans-4-(p-cyanophenyl)cyclohexanecarboxaldehyde.

- YouTube. (2020, November 3). Wittig Reaction Experiment Part 2: Reaction and Product Isolation.

- ResearchGate. (2014). Polymers in Liquid Crystal Displays (LCDs): Recent Advances and Future Perspectives.

- CIOCoverage. (n.d.). Application of Reactive Liquid Crystal in Liquid Crystal Display.

- ResearchGate. (n.d.). Physico-chemical Characterization of 4-(4-Pentenyloxy)Benzonitrile.

- MDPI. (2024). Preparation and Application of Polymer-Dispersed Liquid Crystal Film with Step-Driven Display Capability. Polymers, 16(5), 642. Link

- MySkinRecipes. (n.d.). trans-4-(4-Vinylcyclohexyl)benzonitrile.

Sources

- 1. CAS 96184-42-8: trans-4'-(4-Vinylcyclohexyl)benzonitrile [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. trans-4-(4-Vinylcyclohexyl)benzonitrile [myskinrecipes.com]

- 5. trans-4-(4-Vinylcyclohexyl)benzonitrile, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 6. rsc.org [rsc.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Navigating the Thermal Frontier: A Technical Guide to the Boiling Point of 4-(trans-4-Vinylcyclohexyl)benzonitrile

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the boiling point of 4-(trans-4-Vinylcyclohexyl)benzonitrile. This document provides an in-depth analysis of its physicochemical properties, experimental and theoretical boiling point determination, and the underlying scientific principles.

Introduction: The Significance of this compound

This compound, a bifunctional organic molecule featuring a polar benzonitrile group and a reactive vinylcyclohexyl moiety, is a compound of significant interest in materials science.[1] Its primary application lies as a crucial precursor in the synthesis of advanced liquid crystal materials and specialized polymers.[1] The unique molecular architecture, combining a rigid aromatic core with a flexible aliphatic ring and a polymerizable group, allows for the creation of materials with tailored optical and electronic properties.

The boiling point is a fundamental physicochemical property that dictates the purification, processing, and application parameters of a substance. For a high-boiling-point compound like this compound, which also possesses a reactive vinyl group, accurate determination of its boiling point is critical for preventing thermally induced polymerization and degradation during distillation and handling.[2]

Physicochemical Properties: A Compound Profile

A survey of available data reveals some discrepancies in the reported physical state of this compound at ambient temperature. While one source describes it as a colorless liquid with a melting point of -25°C, several major chemical suppliers classify it as a white to off-white crystalline solid with a melting point in the range of 56-60°C.[3][4][5][6] Given that commercial suppliers typically provide verified data for their products, the latter is considered more likely to be accurate.

| Property | Value | Source(s) |

| CAS Number | 96184-42-8 | [1][7] |

| Molecular Formula | C₁₅H₁₇N | [1][7] |

| Molecular Weight | 211.31 g/mol | [1] |

| Physical State | White to almost white crystalline powder/solid | [1] |

| Melting Point | 56-60 °C | [5] |

| Boiling Point | 270 °C (Unverified) | [3] |

Boiling Point Determination: Experimental and Theoretical Frameworks

The accurate determination of the boiling point of this compound is complicated by its high value and the thermal sensitivity of the vinyl group. Both experimental and theoretical approaches are necessary for a comprehensive understanding.

Factors Influencing Boiling Point

The relatively high boiling point of this compound can be attributed to several structural features:

-

Molecular Weight : With a molecular weight of 211.31 g/mol , significant energy is required to overcome intermolecular forces and facilitate the transition to the gaseous phase.

-

Polarity : The nitrile (-C≡N) group introduces a strong dipole moment in the molecule, leading to potent dipole-dipole interactions between molecules. These intermolecular forces require more thermal energy to overcome compared to nonpolar molecules of similar size.

-

Molecular Shape : The trans-cyclohexyl ring and the benzene ring create a rigid, elongated structure that allows for efficient packing and significant van der Waals forces.

Experimental Protocol: Thiele Tube Method for High-Boiling-Point Solids

Given that the compound is likely a solid at room temperature and has a high boiling point, the Thiele tube method is a suitable choice for experimental determination due to its use of small sample sizes and even heating.

Causality Behind Experimental Choices:

-

Thiele Tube: The design of the Thiele tube promotes the circulation of the heating oil via convection, ensuring a uniform and gradual temperature increase around the sample, which is crucial for accuracy.

-

Mineral Oil: A high-boiling-point, non-reactive liquid like mineral oil is used as the heating medium to safely reach the expected boiling point of the analyte.

-

Inverted Capillary Tube: This creates a small pocket of trapped air. As the sample is heated, this trapped air expands and escapes. Upon cooling, the point at which the liquid is drawn back into the capillary indicates that the vapor pressure of the sample is equal to the atmospheric pressure—the definition of the boiling point.

-

Polymerization Inhibitor: The presence of the vinyl group necessitates the addition of a polymerization inhibitor (e.g., hydroquinone) to the sample to prevent thermally induced cross-linking, which would alter the boiling point and potentially create a hazardous situation.

Step-by-Step Methodology:

-

Sample Preparation: A small amount (a few milligrams) of this compound, mixed with a trace amount of a suitable polymerization inhibitor, is placed in a small test tube (fusion tube).

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

-

Apparatus Assembly: The fusion tube is attached to a thermometer. This assembly is then placed into a Thiele tube containing mineral oil, ensuring the sample is immersed.

-

Heating: The side arm of the Thiele tube is gently and evenly heated.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating should continue until this stream is rapid and continuous.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn into the capillary tube.

-

Pressure Correction: The ambient atmospheric pressure should be recorded, and the observed boiling point corrected to standard pressure if necessary.

Experimental Workflow for Boiling Point Determination

Caption: Workflow for Thiele tube boiling point determination.

Theoretical Considerations and Predicted Values

Quantitative Structure-Property Relationship (QSPR) models can be employed to predict the boiling points of organic compounds based on their molecular structure. While no specific QSPR prediction for this compound was found in the literature, data for similar compounds can provide a useful comparison. For instance, the predicted boiling point of trans-4-(4-ethylcyclohexyl)benzonitrile, which has a saturated ethyl group in place of the vinyl group, is approximately 337°C. This suggests that the unverified value of 270°C for the vinyl-containing compound is within a plausible range, as the difference in saturation could account for the variation in boiling points.

Safety, Handling, and Storage

Due to the presence of the vinyl group, this compound should be handled with care to prevent unwanted polymerization.

-

Heating: When heating, it is crucial to use a polymerization inhibitor and to avoid localized overheating. Distillation should be performed under vacuum to lower the required temperature.[8]

-

Storage: The compound should be stored in a cool, dark place, away from initiators of polymerization such as light and air.

-

Personal Protective Equipment: Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.

Conclusion

The boiling point of this compound is a critical parameter for its application in materials science. While there is conflicting data regarding its physical state at room temperature, evidence from major chemical suppliers suggests it is a solid. The single reported boiling point of 270°C remains unverified by peer-reviewed sources. Accurate experimental determination using appropriate methods for high-boiling-point solids, with precautions to prevent polymerization, is essential for any application requiring thermal processing of this compound. Further research to definitively characterize its physical properties is warranted.

References

- ChemBK. (2024, April 10). trans-4'-(4-Vinylcyclohexyl)benzonitrile.

- Bluecrystal Chem-union. (n.d.). trans-4-(4-vinyl-cyclohexyl)-benzonitrile cas no.96184-42-8.

- University of Colorado Boulder. (n.d.). Distillation. Organic Chemistry at CU Boulder.

- Watson International. (n.d.). trans-4-(4-vinyl-cyclohexyl)-benzonitrile cas 96184-42-8.

- Google Patents. (n.d.). CN112707779A - Preparation method of vinyl cyclohexane.

- J&K Scientific. (n.d.). This compound.

Sources

- 1. CAS 96184-42-8: trans-4'-(4-Vinylcyclohexyl)benzonitrile [cymitquimica.com]